Cas no 617696-02-3 (N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)

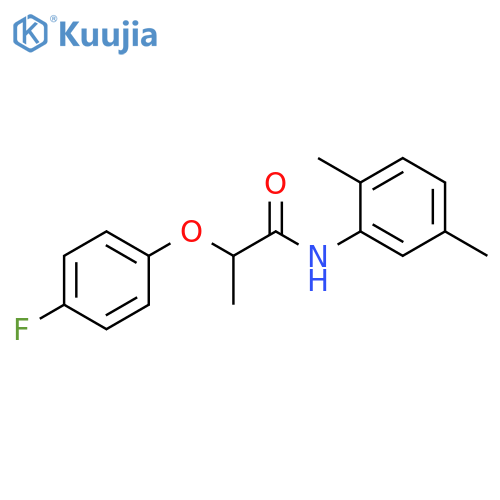

617696-02-3 structure

商品名:N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

CAS番号:617696-02-3

MF:C17H18FNO2

メガワット:287.328728199005

CID:6500451

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide

- Propanamide, N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)-

-

- インチ: 1S/C17H18FNO2/c1-11-4-5-12(2)16(10-11)19-17(20)13(3)21-15-8-6-14(18)7-9-15/h4-10,13H,1-3H3,(H,19,20)

- InChIKey: VZDWQBVFUYCUPQ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC(C)=CC=C1C)(=O)C(OC1=CC=C(F)C=C1)C

じっけんとくせい

- 密度みつど: 1.174±0.06 g/cm3(Predicted)

- ふってん: 449.3±40.0 °C(Predicted)

- 酸性度係数(pKa): 14.81±0.70(Predicted)

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1423-1022-30mg |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-40mg |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-50mg |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-15mg |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-5μmol |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-1mg |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-3mg |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-2mg |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-20mg |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F1423-1022-2μmol |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |

617696-02-3 | 90%+ | 2μmol |

$57.0 | 2023-07-28 |

N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

617696-02-3 (N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量